CL 218872

Overview

Description

CL 218872 is a sedative and hypnotic drug used in scientific research. It has similar effects to sedative-hypnotic benzodiazepine drugs such as triazolam, but is structurally distinct and is classified as a nonbenzodiazepine hypnotic. This compound is a gamma-aminobutyric acid A (GABA A) partial agonist which is selective for the alpha1 subtype .

Biochemical Analysis

Biochemical Properties

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine acts as a selective agonist at the BZ I benzodiazepine receptor . This receptor is part of the gamma-aminobutyric acid (GABA)A receptor complex, which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening. This interaction results in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .

Cellular Effects

The cellular effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine are primarily observed in neurons where it modulates GABAergic signaling . By enhancing GABAergic inhibition, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The increased inhibitory tone can lead to reduced neuronal excitability, which may have implications for conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .

Molecular Mechanism

At the molecular level, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects by binding to the benzodiazepine site on the GABA(A) receptor . This binding enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s selective agonist activity at the BZ I receptor subtype is particularly significant, as this subtype is associated with anxiolytic and anticonvulsant effects without the sedative properties typically seen with non-selective benzodiazepine receptor agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time . The compound is stable under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of GABAergic signaling observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound exhibits anxiolytic and anticonvulsant effects without significant sedation . At higher doses, the compound can induce sedation and motor impairment, indicating a threshold effect . Toxicity studies have shown that extremely high doses can lead to adverse effects, including respiratory depression and lethality .

Metabolic Pathways

3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is metabolized primarily in the liver . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine is primarily within the neuronal cell membrane, where it interacts with the GABA(A) receptor . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

The synthesis of CL 218872 involves several steps:

Reaction of 3-trifluoromethylbenzaldehyde with morpholine and potassium cyanide: This reaction, catalyzed by p-toluenesulfonic acid in refluxing tetrahydrofuran (THF), produces alpha-(3-trifluoromethylphenyl)-4-morpholineacetonitrile.

Condensation with ethyl acrylate: Using potassium hydroxide (KOH) in THF, this step yields gamma-cyano-gamma-(3-trifluoromethylphenyl)-4-morpholinebutyric acid ethyl ester.

Cyclization with hydrazine: Refluxing ethanol is used to cyclize the ester, forming 4,5-dihydro-6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

Dehydrogenation: Treatment with bromine in hot acetic acid dehydrogenates the compound to 6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone.

Reaction with phosphorus oxychloride: At 100°C, this reaction produces 3-chloro-6-(3-trifluoromethylphenyl)pyridazine.

Final cyclization: The final product, this compound, is obtained by cyclizing with acetylhydrazine in refluxing n-butanol.

Chemical Reactions Analysis

CL 218872 undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like bromine in hot acetic acid.

Cyclization: Cyclization reactions are crucial in its synthesis, involving reagents like hydrazine and acetylhydrazine.

Substitution: Substitution reactions, such as the reaction with phosphorus oxychloride, are also part of its synthesis.

Scientific Research Applications

CL 218872 is primarily used in scientific research due to its sedative, hypnotic, anxiolytic, anticonvulsant, and amnestic properties. It is a GABA A partial agonist selective for the alpha1 subtype, making it useful in studies related to the central nervous system. Its applications include:

Neuroscience: Studying the effects of GABA A receptor modulation.

Pharmacology: Investigating the pharmacological properties of nonbenzodiazepine hypnotics.

Medicine: Exploring potential therapeutic uses for anxiety and seizure disorders

Mechanism of Action

CL 218872 acts as a partial agonist at the GABA A receptor, specifically targeting the alpha1 subtype. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects. The compound binds selectively to alpha1 subunit-containing GABA A receptors, with lower affinity for receptors containing alpha2 or alpha3 subunits .

Comparison with Similar Compounds

CL 218872 is structurally distinct from benzodiazepines but shares similar pharmacological effects. It is comparable to compounds like triazolam and zolpidem:

Triazolam: A benzodiazepine with sedative-hypnotic properties.

Zolpidem: An imidazopyridine derivative with similar hypnotic effects

This compound’s selectivity for the alpha1 subtype of GABA A receptors distinguishes it from these compounds, offering a unique profile for research purposes.

Biological Activity

CL 218872 is a compound classified as a benzodiazepine, primarily recognized for its anxiolytic properties. It selectively binds to the GABA-A receptor, particularly favoring the α1 subunit-containing variants. This selectivity is crucial for understanding its biological activity and therapeutic potential.

This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). The compound has been shown to enhance GABA responses at specific concentrations, which correlates with its anxiolytic and sedative effects.

Binding Affinity

The binding affinity of this compound to various GABA-A receptor subtypes is significant for its pharmacological profile. The following table summarizes the Ki values indicating its selectivity:

| GABA-A Receptor Subtype | Ki Value (nM) |

|---|---|

| α1β1γ2 | 130 |

| α2β1γ2 | 1820 |

| α3β1γ2 | 1530 |

| α5β1γ2 | >5000 |

These values illustrate that this compound has a much higher affinity for the α1 subunit compared to other subtypes, which is consistent with its sedative and anxiolytic effects .

In Vivo Studies

In animal studies, this compound has demonstrated significant sedative effects. For instance, in a study involving mice, doses around 10 mg/kg were found to reduce locomotor activity and head-dipping behavior, indicative of sedation. These effects were comparable to those observed with chlordiazepoxide, another well-known benzodiazepine .

Case Study: Sedative Effects in Mice

A controlled experiment assessed the sedative properties of this compound compared to chlordiazepoxide:

- Dosage : this compound (10 mg/kg) vs. Chlordiazepoxide (20 mg/kg)

- Results : Both compounds significantly decreased locomotor activity and head-dipping behavior in mice.

- Reversal Agents : The sedative effects were reversed by benzodiazepine antagonists CGS 8216 and Ro 15-1788, confirming mediation through benzodiazepine receptors .

Comparative Analysis with Other Benzodiazepines

This compound's profile can be compared with other benzodiazepines like diazepam and zopiclone. While all these compounds enhance GABAergic activity, their binding affinities and resultant effects on anxiety and sedation vary.

Table: Comparison of Benzodiazepines

| Benzodiazepine | Primary Action | Selectivity | Sedative Effect |

|---|---|---|---|

| This compound | Anxiolytic/Sedative | High for α1 | Significant |

| Diazepam | Anxiolytic/Sedative | Broad | Significant |

| Zopiclone | Anxiolytic | Moderate | Moderate |

This table highlights that while this compound is effective as an anxiolytic and sedative, its selectivity for the α1 subunit may contribute to a different side effect profile compared to other benzodiazepines .

Properties

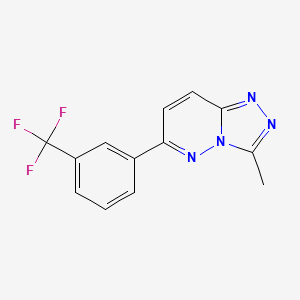

IUPAC Name |

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQUXNJZHGPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216728 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-69-4 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL 218872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CL-218872 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.